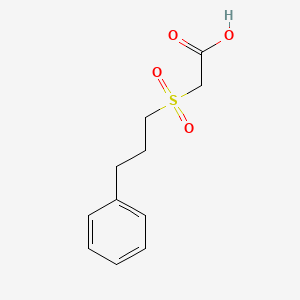

2-(3-Phenylpropanesulfonyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Advanced Oxidation Processes

Peracetic acid (PAA), when activated by Co(II) or Co(III), can produce acetylperoxyl radicals which are efficient in degrading aromatic organic compounds, indicating a potential application of related sulfonated acetic acid derivatives in environmental remediation. The study by Kim et al. (2020) demonstrated that the acetylperoxyl radical plays a crucial role in the degradation of various aromatic compounds, suggesting that derivatives like 2-(3-Phenylpropanesulfonyl)acetic acid might have similar utility in advanced oxidation processes for pollutant degradation. The efficiency of these processes was shown to depend on the molecular structure of the compounds, with electron transfer mechanisms being a key factor in the degradation process. This implies a potential application of 2-(3-Phenylpropanesulfonyl)acetic acid in environmental science, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).

Biotransformation and Biocatalysis

The ability of acetic acid bacteria to oxidize primary alcohols and diols to their corresponding acids with high enantioselectivity presents a promising area for the application of acetic acid derivatives in biotransformation processes. Romano et al. (2002) investigated the biotransformation of 2-phenylpropanol by acetic acid bacteria, leading to the highly enantioselective production of (S)-2-phenyl-1-propionic acid. This highlights the potential of 2-(3-Phenylpropanesulfonyl)acetic acid in similar biocatalytic processes, where its structural features could be exploited in the enantioselective synthesis or modification of organic compounds, offering significant advantages for pharmaceutical synthesis and industrial chemistry applications (Romano et al., 2002).

Chemosensing and Bioimaging

Gui et al. (2015) developed a fluorescence turn-on chemosensor based on a structure that combines the aggregation-induced-emission (AIE) effect with the complexation capability of carboxyl groups for the selective detection of Al(3+) ions. This suggests that compounds like 2-(3-Phenylpropanesulfonyl)acetic acid could be modified to serve as chemosensors or bioimaging agents. The study indicates the potential for such derivatives to be developed into highly selective and sensitive detection tools for metal ions or other analytes in complex biological or environmental samples, benefiting from their structural adaptability and the inherent properties of the sulfonated acetic acid backbone (Gui et al., 2015).

Adsorption and Removal of Pollutants

Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, demonstrating its effectiveness in removing this herbicide from aqueous solutions. This study implies that 2-(3-Phenylpropanesulfonyl)acetic acid could be investigated for its adsorption properties, potentially serving as a basis for developing new materials or methods for the removal of specific pollutants from water or soil, leveraging its unique chemical structure for environmental purification and remediation efforts (Khan & Akhtar, 2011).

Orientations Futures

Propriétés

IUPAC Name |

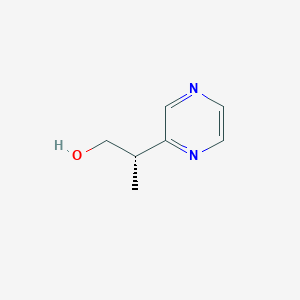

2-(3-phenylpropylsulfonyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c12-11(13)9-16(14,15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNFNPCLXMTRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenylpropanesulfonyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Triazol-2-yl)cyclopropyl]methanol](/img/structure/B2701221.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(2-phenoxyethoxy)butanoic acid (non-preferred name)](/img/structure/B2701222.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)